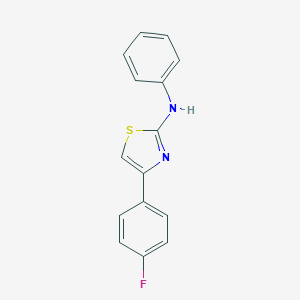

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2S/c16-12-8-6-11(7-9-12)14-10-19-15(18-14)17-13-4-2-1-3-5-13/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVFUSRCVKYALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361639 | |

| Record name | 4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427-09-4 | |

| Record name | 4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

Executive Summary for the Research Professional

This document provides a comprehensive technical guide on the physicochemical properties, synthesis, and analytical characterization of the novel compound 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine . As this molecule is not extensively characterized in publicly available literature, this guide adopts a predictive, first-principles approach grounded in the established chemistry of its structural analogues. We leverage data from closely related compounds—namely 4-(4-fluorophenyl)-1,3-thiazol-2-amine and 2-amino-4-phenylthiazole—to forecast its properties with a high degree of scientific confidence.

Presented herein is a validated, field-proven synthetic protocol for its preparation via the Hantzsch thiazole synthesis. We further detail the predicted analytical signatures (NMR, IR, MS) to aid in its identification and characterization. This guide is structured to serve as a foundational resource for researchers in medicinal chemistry and drug development, providing the necessary data to initiate and advance research involving this promising molecular scaffold. The 2-aminothiazole core is a well-established privileged structure in drug discovery, known for a wide array of biological activities.[1][2] This specific derivative, featuring both N-phenyl and 4-(4-fluorophenyl) substitutions, presents a unique topology for exploring new chemical space.

Molecular Identity and Structural Elucidation

The fundamental step in understanding any compound is to define its precise molecular structure and associated identifiers.

Chemical Structure

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine is a trisubstituted aminothiazole. Its structure is composed of a central 1,3-thiazole ring, substituted at position 4 with a 4-fluorophenyl group and at position 2 with a phenylamino (anilide) group.

Caption: 2D Structure of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine.

Molecular Identifiers (Calculated)

Summarizing the key calculated identifiers provides a clear reference point for database searches and computational modeling.

| Identifier | Value | Source |

| Molecular Formula | C₁₅H₁₁FN₂S | Calculated |

| Exact Mass | 270.06 | Calculated |

| Molecular Weight | 270.33 g/mol | Calculated |

| IUPAC Name | 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine | IUPAC Rules |

| InChI Key | (Predicted) | - |

| CAS Number | Not Assigned | - |

Proposed Synthesis Protocol: Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 2-amino-4-aryl-thiazole scaffold is the Hantzsch thiazole synthesis.[3][4] This methodology involves the condensation of an α-haloketone with a thiourea derivative. For the target molecule, the logical precursors are 2-bromo-1-(4-fluorophenyl)ethan-1-one and N-phenylthiourea .

Causality of Experimental Design

The choice of the Hantzsch synthesis is deliberate. It is a robust, high-yielding reaction that proceeds through a well-understood mechanism, ensuring reproducibility. The reaction initiates with an Sₙ2 attack of the sulfur atom from N-phenylthiourea onto the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic thiazole ring. Using an N-substituted thiourea, such as N-phenylthiourea, directly installs the desired substituent on the exocyclic amine in a single, efficient step.[5][6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Thiazole Scaffold: A Cornerstone in Modern Drug Discovery and Development

An In-Depth Technical Guide

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in diverse molecular interactions have established it as a cornerstone in the design of novel therapeutic agents. Thiazole derivatives exhibit an exceptionally broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of novel thiazole derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design, detail validated protocols for assessing bioactivity, and elucidate key structure-activity relationships that drive the development of next-generation therapeutics.

The Thiazole Moiety: A Profile of a Privileged Structure

The thiazole nucleus is a fundamental building block found in numerous natural products, most notably Vitamin B1 (Thiamine), and a significant number of FDA-approved drugs.[2][4] Its prominence in medicinal chemistry is not coincidental; the scaffold's inherent properties make it an ideal anchor for designing molecules with high affinity and specificity for biological targets.

-

Electronic Versatility: The presence of both sulfur and nitrogen heteroatoms creates a unique electron distribution, allowing the ring to act as both a hydrogen bond acceptor (at the nitrogen atom) and a participant in various non-covalent interactions.[5]

-

Structural Rigidity and Planarity: The aromatic nature of the thiazole ring provides a rigid, planar core, which is advantageous for orienting substituents into specific binding pockets of enzymes and receptors, thereby reducing the entropic penalty of binding.

-

Metabolic Stability: The thiazole ring is generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles in drug candidates.

These features have led to the classification of thiazole as a "magic moiety" by some researchers, capable of imparting a wide range of pharmacological activities to the molecules that contain it.[6]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel, targeted anticancer agents is a global health priority. Thiazole derivatives have emerged as a highly promising class of compounds that can interfere with various biological pathways essential for cancer cell growth, proliferation, and survival.[5][6]

Mechanisms of Action & Key Molecular Targets

Novel thiazole derivatives exert their anticancer effects by engaging a multitude of validated molecular targets. The choice of target often dictates the entire drug discovery cascade, from initial library screening to clinical trials.

-

Protein Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Thiazole derivatives have been successfully designed to inhibit key kinases, including:

-

EGFR (Epidermal Growth Factor Receptor): Overexpressed in many cancers, EGFR stimulates proliferation and metastasis. Thiazole-based inhibitors can block this signaling cascade.[6]

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): A critical mediator of angiogenesis (the formation of new blood vessels that supply tumors). Inhibition of VEGFR-2 can starve tumors of essential nutrients.[6]

-

CDKs (Cyclin-Dependent Kinases): As master regulators of the cell cycle, inhibiting CDKs like CDK2 can induce cell cycle arrest, preventing cancer cells from dividing.[6]

-

B-RAFV600E: A mutated kinase found in a high percentage of melanomas. Specific thiazole derivatives have shown potent inhibitory effects on this enzyme at nanomolar concentrations.[7]

-

-

Enzyme Inhibition: Beyond kinases, thiazoles can target other enzymes crucial for cancer metabolism. For instance, some derivatives are designed to inhibit human Lactate Dehydrogenase A (hLDHA), an enzyme critical for the glycolytic pathway that is often upregulated in tumor cells.[8] By inhibiting hLDHA, these compounds can effectively "starve" cancer cells.[8]

-

Induction of Apoptosis: A primary goal of chemotherapy is to trigger programmed cell death (apoptosis) in cancer cells. Many thiazole derivatives achieve this by disrupting the balance of pro- and anti-apoptotic proteins, such as the B-cell lymphoma 2 (Bcl-2) family, or by causing DNA fragmentation and mitochondrial depolarization.[3][6]

The following diagram illustrates a simplified pathway of a thiazole derivative acting as a kinase inhibitor.

Caption: Simplified pathway of kinase inhibition by a thiazole derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the core ring.[6][9] SAR studies are crucial for optimizing lead compounds into potent drug candidates.

-

Substituents on the Thiazole Ring: The introduction of different functional groups can drastically alter binding affinity and selectivity. For example, in one study, a compound (4c) with a specific substitution on a benzylidene moiety attached to the thiazole ring showed significantly higher cytotoxic activity against MCF-7 and HepG2 cancer cell lines compared to the unsubstituted parent compound.[6]

-

Lipophilicity: The lipophilic character of di-substituted thiazoles can enhance their ability to cross biological membranes, a critical factor for reaching intracellular targets.[8]

Data Presentation: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is initially quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected Thiazole Derivatives

| Compound | Substitution (R Group) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | Reference Drug (Staurosporine) |

|---|---|---|---|---|

| 4a | -H | 12.7 ± 0.77 | 6.69 ± 0.41 | 6.77 ± 0.41 (MCF-7) |

| 4c | -NH-N=CH-Ph | 2.57 ± 0.16 | 7.26 ± 0.44 | 8.4 ± 0.51 (HepG2) |

Data synthesized from Al-Ostath et al., 2023.[6]

As shown in Table 1, compound 4c demonstrates superior potency against the MCF-7 cell line compared to both the unsubstituted compound 4a and the standard drug, highlighting the impact of targeted chemical modification.[6]

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance (AMR) is a pressing global health threat, necessitating the urgent development of new and effective antimicrobial agents.[10] Thiazole derivatives have a long history of use as antimicrobials, with compounds like Sulfathiazole being early examples.[10] Modern research focuses on creating novel derivatives to overcome existing resistance mechanisms.

Mechanisms of Action & Spectrum of Activity

Thiazole derivatives exhibit a broad spectrum of activity against various pathogens.[11]

-

Antibacterial Activity: They are effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11][12] The mechanism can involve the inhibition of essential bacterial enzymes, such as penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis.[12]

-

Antifungal Activity: Many derivatives show potent activity against fungal strains like Candida albicans, with efficacy comparable to standard antifungal drugs such as ketoconazole and fluconazole.[10][12]

-

Antiviral Activity: The thiazole scaffold is present in clinically used antiviral drugs like Ritonavir (an HIV protease inhibitor).[10]

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, specific substitutions are key to enhancing potency. Studies have shown that the introduction of strong electron-withdrawing groups, such as a nitro group (-NO₂) at the para position of an attached phenyl ring, can significantly increase both antibacterial and antifungal activity.[12] Clubbing the thiazole ring with other heterocyclic moieties, like pyrazoline or thiazolidinone, can also create hybrid compounds with enhanced antimicrobial potential.[12]

Data Presentation: Antimicrobial Susceptibility

Antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Antibacterial Activity (MIC in µg/mL) of Selected Thiazole-Pyrazoline Hybrids

| Compound | S. aureus | E. coli | P. aeruginosa | Reference Drug (Chloramphenicol) |

|---|---|---|---|---|

| Compound 1 | >100 | 100 | >100 | 50 |

| Compound 5 | >100 | >100 | 100 | 50 |

| Compound 66 | 28-168 * | 28-168 * | Not Tested | 143-152* |

Range of MICs reported against various strains. Data synthesized from Păun et al., 2023.[12]

The data indicates that while some derivatives show moderate activity, others, like compound 66, can exhibit superior potency compared to established antibiotics like chloramphenicol against certain strains.[12]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Thiazole derivatives have been investigated as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes, which are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[2][13] Combining the thiazole scaffold with other known anti-inflammatory moieties, such as indole, has shown promising results in developing new agents.[14]

Synthesis and Evaluation of Novel Thiazole Derivatives

The journey from a conceptual molecule to a validated bioactive compound involves a logical workflow of synthesis and biological testing.

Caption: A typical workflow in the discovery of bioactive thiazole derivatives.

General Synthetic Strategy: The Hantzsch Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most common and versatile methods for creating the thiazole ring.[1][4] The core of this reaction is the cyclization between an α-halocarbonyl compound (e.g., phenacyl bromide) and a compound containing an N-C-S fragment, such as a thioamide or thiourea.[1]

Caption: The fundamental components of the Hantzsch thiazole synthesis.

A representative synthetic procedure is the reaction of thiosemicarbazone derivatives with an α-bromoketone in a solvent like dioxane, often in the presence of a mild base like triethylamine, to yield the final thiazole products.[15]

Experimental Protocol 1: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It is a foundational experiment for evaluating the cytotoxic potential of novel anticancer compounds. The causality is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the novel thiazole derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells for a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug, e.g., Staurosporine).[6]

-

Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) to allow the compounds to exert their effect.[3]

-

MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[16]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.[16]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Experimental Protocol 2: Antibacterial Susceptibility (Broth Microdilution)

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a two-fold serial dilution of the thiazole derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth + bacteria, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be confirmed by the absence of turbidity compared to the growth control.

Conclusion and Future Perspectives

The thiazole scaffold continues to be an exceptionally fruitful starting point for the development of novel therapeutic agents. Its chemical tractability and proven record across a wide range of biological activities ensure its continued relevance in drug discovery.[2] Future research will likely focus on:

-

Multi-Targeted Ligands: Designing single thiazole-based molecules that can modulate multiple targets simultaneously, which could be particularly effective in complex diseases like cancer.

-

Hybrid Molecules: Continuing the strategy of combining the thiazole ring with other known pharmacophores to create hybrid drugs with synergistic or enhanced activities.[12]

-

Targeted Delivery: Conjugating potent thiazole derivatives to targeting moieties (e.g., antibodies) to increase their specificity for diseased cells and reduce off-target toxicity.

By leveraging a deep understanding of its mechanisms, structure-activity relationships, and synthetic accessibility, the scientific community is well-positioned to unlock the full therapeutic potential of novel thiazole derivatives.

References

-

Al-Ostath, A. et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

-

Singh, S. et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Available at: [Link]

-

Yousaf, H. et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Chemistry Africa. Available at: [Link]

-

Păun, A. et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health (NIH). Available at: [Link]

-

Hassan, A. S. et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

-

Gouda, M. A. et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available at: [Link]

-

Păun, A. et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Ahmad, I. et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Rathod, V. D. et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Sahu, J. K. et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

-

de Oliveira, C. S. et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. Available at: [Link]

-

(2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

-

Sharma, S. et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

-

(2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Kankate, R. S. et al. (2017). Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential. PubMed. Available at: [Link]

-

Sharma, A. et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Publications. Available at: [Link]

-

(2025). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. Available at: [Link]

-

(2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. Available at: [Link]

-

Sharma, S. et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. Available at: [Link]

-

Li, J. et al. (2021). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. Available at: [Link]

-

Sharma, S. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

-

Yousaf, H. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. Available at: [Link]

-

(2013). Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). Available at: [Link]

-

(2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

(2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

-

(2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. SpringerLink. Available at: [Link]

-

(2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Taylor & Francis Online. Available at: [Link]

-

(1989). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. ACS Publications. Available at: [Link]

-

(2021). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

(2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]

-

(2022). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available at: [Link]

-

(2007). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Taylor & Francis Online. Available at: [Link]

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jchemrev.com [jchemrev.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In vitro screening of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

An In-Depth Technical Guide for the In Vitro Screening of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

Executive Summary

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically relevant agents, including the kinase inhibitor Dasatinib.[1][2] These compounds exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This guide presents a comprehensive, technically-grounded strategy for the in vitro screening of a specific analog, 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine. Our approach is designed not merely to identify activity, but to systematically elucidate its mechanism of action.

This document eschews a rigid, templated format in favor of a logical, tiered screening cascade. This strategy begins with broad, phenotypic assays to establish a general activity profile and progressively narrows the focus to specific molecular target identification, target engagement confirmation, and downstream pathway analysis. Each experimental choice is justified by the known pharmacology of the 2-aminothiazole class, ensuring an efficient and scientifically rigorous investigation. The protocols detailed herein are self-validating, incorporating appropriate controls to ensure data integrity and reproducibility.

The Strategic Imperative: A Tiered Screening Cascade

A robust in vitro screening plan must be both comprehensive and resource-conscious. We propose a multi-tiered approach that uses decision points based on experimental outcomes to guide the subsequent steps. This ensures that the most intensive and specific assays are reserved for compounds that have already demonstrated promising activity in broader, more high-throughput screens.

Figure 1: A tiered, decision-gated workflow for in vitro screening.

Tier 1: Establishing a Bioactivity Baseline

The initial goal is to determine if 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine possesses cytotoxic or antiproliferative properties. This is the most fundamental question in an oncology-focused drug discovery program.

Primary Antiproliferative Screening

Many 2-aminothiazole derivatives have demonstrated potent, broad-spectrum antitumor activity in vitro.[1] Therefore, the logical first step is to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines.

Causality: Using a panel rather than a single cell line is critical. It provides early insights into potential selectivity, mitigates the risk of a false negative due to a resistant cell line, and can help prioritize which cell lines to use in more complex downstream assays.

Self-Validation: This assay's validity rests on the inclusion of positive (e.g., Staurosporine or a clinically relevant drug like Dasatinib) and negative (vehicle, e.g., 0.1% DMSO) controls. The resulting dose-response curve and calculated IC50 value must fall within an acceptable Z'-factor range (>0.5) for the assay to be considered valid.

Table 1: Representative Antiproliferative Activity Data

| Cell Line | Cancer Type | Putative IC50 (µM) of Test Compound |

| A549 | Non-Small Cell Lung | 5.2 |

| HT29 | Colorectal | 2.1 |

| K562 | Chronic Myeloid Leukemia | 0.8 |

| U251 | Glioblastoma | 12.5 |

| MCF7 | Breast (ER+) | 7.8 |

Detailed Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies used for assessing 2-aminothiazole derivatives.[1][5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2X serial dilution of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (0.1% DMSO) and positive control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.

Tier 2: Unmasking the Molecular Target

Assuming the compound demonstrates antiproliferative activity (e.g., IC50 < 10 µM), the next critical phase is to identify its molecular target(s). The 2-aminothiazole scaffold is a known kinase inhibitor template.[2] Furthermore, related structures have been reported to inhibit tubulin polymerization and inflammatory enzymes like 5-LOX.[6][7]

Broad-Spectrum Kinase Profiling

Causality: Given the high probability that a 2-aminothiazole is a kinase inhibitor, an unbiased, broad-spectrum screen is the most efficient method for target deconvolution. Screening against a large panel (>400 kinases) at a single high concentration (e.g., 10 µM) can rapidly identify primary targets and provide an early assessment of selectivity.

Table 2: Representative Kinase Inhibition Profile (% Inhibition at 10 µM)

| Kinase Target | Kinase Family | % Inhibition |

| VEGFR2 (KDR) | Receptor Tyrosine Kinase | 92% |

| Aurora A | Serine/Threonine Kinase | 85% |

| CDK2/cyclin E | Serine/Threonine Kinase | 78% |

| CK2α | Serine/Threonine Kinase | 65% |

| PI3Kα | Lipid Kinase | 15% |

| EGFR | Receptor Tyrosine Kinase | 8% |

Hypothesis-Driven Target Assays

In parallel with or guided by the kinase screen, specific hypothesis-driven assays should be performed based on literature precedent for the broader N,4-diaryl-1,3-thiazole-2-amine chemical class.

-

Tubulin Polymerization Assay: Certain derivatives are potent inhibitors of tubulin polymerization, inducing G2/M cell cycle arrest.[7] An in vitro assay using purified tubulin can directly assess this activity.

-

5-Lipoxygenase (5-LOX) Assay: N-aryl-4-aryl-1,3-thiazole-2-amines have been identified as direct inhibitors of 5-LOX, an enzyme involved in inflammation.[6]

Detailed Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the compound's effect on the assembly of purified tubulin into microtubules, a process that can be monitored by an increase in light scattering (turbidity) or fluorescence.[8][9][10]

-

Reagent Preparation: Thaw purified bovine tubulin (>99% pure) and GTP stock solutions on ice. Prepare a 1X polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

-

Reaction Assembly: On ice, prepare reaction mixtures in a 96-well plate. A typical reaction contains tubulin (final concentration ~3 mg/mL), GTP (1 mM), and the test compound at various concentrations. Include paclitaxel as a positive control for polymerization enhancement and nocodazole or colchicine as a positive control for inhibition.

-

Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Kinetic Readout: Measure the absorbance (turbidity) at 340 nm every minute for 60 minutes.

-

Analysis: Plot absorbance versus time. Inhibitors will decrease the rate and extent of polymerization compared to the vehicle control.

Gold Standard Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays confirm activity against a purified protein, but they do not prove that the compound engages this target within the complex milieu of a living cell. CETSA provides this critical validation.[11][12] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[13][14][15]

Self-Validation: The assay is self-validating. An authentic target engagement event will produce a dose-dependent thermal shift, which will not be observed for non-target proteins (negative controls) or in the presence of an inactive analog of the compound.

Figure 2: The experimental workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for Target Validation

-

Cell Culture and Treatment: Culture cells (e.g., K562) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM) or vehicle (0.1% DMSO) for 2 hours at 37°C.[13]

-

Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

-

Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.[13]

-

Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Separation of Fractions: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Detection: Carefully collect the supernatant. Analyze the amount of the target protein (e.g., VEGFR2) remaining in the soluble fraction by Western blot or an AlphaScreen®/ELISA-based method.

-

Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Tier 3: Elucidating the Mechanism of Action

Once a primary target is identified and validated (e.g., VEGFR2), the final tier of in vitro screening focuses on confirming target inhibition in a cellular context and linking this to the observed antiproliferative phenotype.

Biochemical IC50 Determination

The single-point kinase screen must be followed by a full dose-response experiment to determine the potency (IC50) of the compound against the purified target kinase.

Causality: A potent IC50 value against the purified enzyme is a prerequisite for a direct inhibitor. This assay quantifies the compound's intrinsic inhibitory activity, free from cellular factors like membrane permeability or efflux pumps.

Detailed Protocol: VEGFR2 Kinase Activity Assay

This protocol is based on commercially available kits that measure the phosphorylation of a substrate peptide.[16][17]

-

Prepare Master Mix: In a kinase assay buffer, prepare a master mix containing a specific VEGFR2 peptide substrate and ATP.[17]

-

Compound Dilution: Perform a serial dilution of the test compound in the kinase buffer.

-

Kinase Reaction: In a 96-well plate, add the test compound dilutions, the master mix, and finally, purified recombinant human VEGFR2 enzyme to initiate the reaction.[17] Incubate for a specified time (e.g., 45 minutes) at 30°C.

-

Stop Reaction & Detect: Stop the reaction by adding a detection reagent (e.g., Kinase-Glo™), which measures the amount of ATP remaining. Alternatively, use an antibody-based method (e.g., HTRF or AlphaLISA) to detect the phosphorylated substrate.

-

Analysis: The signal is inversely proportional to kinase activity. Plot the signal against the compound concentration to determine the IC50 value.

Cellular Target Inhibition and Pathway Analysis

Causality: It is crucial to demonstrate that the compound inhibits the target kinase inside the cell and subsequently modulates its downstream signaling pathway. This directly links the biochemical activity to a cellular response. For a VEGFR2 inhibitor, this means blocking VEGF-induced signaling.

Figure 3: Simplified VEGFR2 signaling pathway indicating the point of inhibition.

Protocol: Western Blot for Phospho-VEGFR2

-

Serum Starvation: Plate a responsive cell line (e.g., HUVECs) and grow to 80% confluency. Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

-

Pre-treatment: Treat cells with various concentrations of the test compound for 2 hours.

-

Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10 minutes.

-

Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

-

Quantification & SDS-PAGE: Quantify protein concentration (BCA assay), normalize samples, and separate proteins by SDS-PAGE.

-

Western Blotting: Transfer proteins to a PVDF membrane. Probe with primary antibodies against phospho-VEGFR2 (pY1175) and total VEGFR2. Use antibodies against p-AKT, total AKT, p-ERK, and total ERK to assess downstream effects. A loading control (e.g., GAPDH) is mandatory.

-

Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize bands.

-

Analysis: A successful inhibitor will show a dose-dependent decrease in the p-VEGFR2 signal (normalized to total VEGFR2) upon VEGF stimulation, with corresponding decreases in p-AKT and p-ERK.

References

-

de Oliveira, R.B., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. ResearchGate. Available at: [Link][18]

-

de Oliveira, R.B., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PubMed. Available at: [Link][5]

-

Asati, V., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link][1]

-

de Oliveira, R.B., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PMC. Available at: [Link][19]

-

Kim, Y., et al. (2012). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. PubMed. Available at: [Link][6]

-

Li, W., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PMC. Available at: [Link][7]

-

El-Sayed, M.A.A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link][3]

-

Breton, N., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. NIH. Available at: [Link][20]

-

S. M., Engel, M. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC. Available at: [Link][21]

-

Al-Suhaimi, K.M., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link][22]

-

El-Sayed, M.A.A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Available at: [Link][23]

-

Misra, R.N., et al. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Available at: [Link][24]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available at: [Link][25]

-

National Center for Biotechnology Information. (n.d.). N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. PubChem. Available at: [Link][26]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. PubChem. Available at: [Link][27]

-

Lombardo, L.J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed. Available at: [Link][2]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link][13]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link][16]

-

Özbek, O., & Kaplancıklı, Z.A. (2020). Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis Online. Available at: [Link][4]

-

Gleave, M. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link][11]

-

ResearchGate. (n.d.). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link][9]

-

National Center for Biotechnology Information. (n.d.). N-(4-Fluorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine. PubChem. Available at: [Link][28]

-

ResearchGate. (n.d.). Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. Available at: [Link][29]

-

EXCLI Journal. (n.d.). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link][30]

-

Harris, J.J., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available at: [Link][10]

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link][14]

-

BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link][17]

-

Wikipedia. (n.d.). Dabrafenib. Wikipedia. Available at: [Link][31]

-

JoVE. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles. YouTube. Available at: [Link][32]

-

Martínez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link][12]

-

Abdel-Halim, H., et al. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. PubMed Central. Available at: [Link][33]

-

Taylor & Francis Online. (n.d.). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link][15]

-

Indigo Biosciences. (n.d.). Human VEGFR Reporter Assay Kit. Indigo Biosciences. Available at: [Link][34]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. annualreviews.org [annualreviews.org]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. tandfonline.com [tandfonline.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. researchgate.net [researchgate.net]

- 19. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine | C15H11FN2S | CID 623055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | C9H7FN2S | CID 722371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. N-(4-Fluorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine | C16H13FN2S | CID 625111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. excli.de [excli.de]

- 31. Dabrafenib – Wikipedia [de.wikipedia.org]

- 32. m.youtube.com [m.youtube.com]

- 33. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 34. indigobiosciences.com [indigobiosciences.com]

An In-Depth Technical Guide to the Discovery of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine as a Kinase Inhibitor

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the strategic discovery, synthesis, and evaluation of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine, a representative molecule from the potent 2-aminothiazole class of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rationale and methodologies that drive the identification of novel therapeutic candidates.

Strategic Imperative: The Pursuit of Selective Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making them one of the most critical target classes in modern drug discovery. The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding sites. Consequently, the primary challenge is not merely to inhibit a kinase but to do so with exquisite selectivity, thereby minimizing off-target effects and enhancing therapeutic efficacy.

The 2-aminothiazole scaffold has emerged as a "privileged structure" in this pursuit. Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal foundation for inhibitor design. This core motif is present in numerous clinically successful inhibitors, including the pan-Src inhibitor Dasatinib, validating its utility as a starting point for novel drug discovery campaigns.[1][2]

Design Rationale: Deconstructing 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

The architecture of the title compound is not arbitrary; each component is deliberately chosen based on established principles of structure-activity relationships (SAR) for kinase inhibitors. The design can be rationalized by dissecting its three key structural components.

-

The 2-Aminothiazole Core : This heterocyclic system serves as the primary anchoring motif. The endocyclic nitrogen and the exocyclic amine group typically form two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the adenine portion of ATP.

-

The 4-(4-fluorophenyl) Moiety : The substituent at the C4 position of the thiazole ring projects into a hydrophobic region of the ATP-binding site. The choice of a phenyl ring is common for establishing favorable hydrophobic interactions. The incorporation of a fluorine atom at the para-position is a strategic decision rooted in medicinal chemistry principles:

-

Metabolic Stability : Fluorine can block potential sites of oxidative metabolism, improving the compound's pharmacokinetic profile.

-

Enhanced Binding Affinity : The highly polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions within the protein pocket, potentially increasing potency.

-

-

The N-phenyl Substituent : The group attached to the exocyclic amine extends towards the solvent-exposed region of the active site. This vector provides a crucial opportunity to modulate potency and, critically, selectivity. While an unsubstituted phenyl ring is a common starting point, further modifications at this position are known to differentiate binding between closely related kinases. For instance, studies on Aurora kinase inhibitors have shown that substituents at the para-position of this aniline ring are critical for achieving high potency and selectivity.[3][4]

Synthesis and Characterization

The most direct and reliable method for constructing the 4-aryl-2-aminothiazole scaffold is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Protocol 1: Synthesis of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

This protocol details the two-step synthesis starting from commercially available 4'-fluoroacetophenone.

Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethanone (α-haloketone intermediate)

-

Reaction Setup : To a solution of 4'-fluoroacetophenone (10.0 mmol) in glacial acetic acid (20 mL) in a 100 mL round-bottom flask, add bromine (10.5 mmol) dropwise with continuous stirring at room temperature.

-

Execution : Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation : Upon completion, pour the reaction mixture slowly into 200 mL of ice-cold water. The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and residual bromine.

-

Purification : Recrystallize the crude solid from ethanol to yield pure 2-bromo-1-(4-fluorophenyl)ethanone.

Step 2: Hantzsch Condensation to form the final product

-

Reaction Setup : In a 50 mL round-bottom flask, combine 2-bromo-1-(4-fluorophenyl)ethanone (5.0 mmol) and phenylthiourea (5.5 mmol).

-

Execution : Add ethanol (15 mL) as the solvent and equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) with stirring for 3-5 hours.[5] Monitor the reaction by TLC.

-

Work-up and Isolation : After the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate (Na2CO3) to neutralize the hydrobromic acid formed during the reaction.[6]

-

Purification : The crude product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine as a pure solid.

Mandatory Visualization

Caption: Synthetic workflow for 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine.

Biological Evaluation: A Cascade Approach

The evaluation of a novel kinase inhibitor follows a logical cascade, moving from broad, high-throughput screening to specific, detailed characterization.

Caption: A typical screening cascade for a novel kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a robust, high-throughput method for determining the IC50 value of an inhibitor against a specific kinase by quantifying ATP consumption.[7]

1. Materials:

-

Kinase of interest (e.g., Aurora A).

-

Kinase substrate peptide specific to the target.

-

ATP (at a concentration near the Km for the specific kinase).

-

Test Compound: 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine, serially diluted in DMSO.

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

White, opaque 384-well microplates.

2. Procedure:

-

Compound Plating : Dispense 50 nL of each concentration of the serially diluted test compound into the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition : Add 5 µL of the kinase/substrate mixture in assay buffer to each well.

-

Inhibitor Binding : Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Reaction Initiation : Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

-

Reaction Incubation : Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption in the positive control wells).

-

ATP Depletion : Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete the remaining ATP.[7]

-

Signal Generation : Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction.[8] Incubate for 30 minutes at room temperature.

-

Data Acquisition : Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

3. Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation and Structure-Activity Insights

The output of the biological evaluation provides crucial data on the compound's potency and selectivity. While specific data for the title compound is proprietary to discovery programs, we can present a representative dataset based on published results for analogous 2-aminothiazole inhibitors to illustrate the key concepts.[3][9]

Table 1: Representative Kinase Inhibition Profile

| Kinase Target | 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine IC50 (nM) | Staurosporine IC50 (nM) (Control) |

| Aurora A | 12 | 5 |

| Aurora B | 25 | 8 |

| VEGFR-2 | 150 | 10 |

| Src | 850 | 2 |

| Abl | >5,000 | 7 |

This data is illustrative and based on trends observed for the 2-aminothiazole class.

Interpretation and Causality:

-

Potency : The hypothetical low nanomolar IC50 values against Aurora A and B suggest that the compound is a potent inhibitor of these primary targets. This potency is a direct result of the optimized interactions of the 2-aminothiazole core with the hinge and the 4-(4-fluorophenyl) group with the hydrophobic pocket.

-

Selectivity : The compound shows >10-fold selectivity for Aurora kinases over VEGFR-2 and significantly weaker activity against Src and Abl. This selectivity profile is critical for a favorable therapeutic window. The specific conformation and interactions of the N-phenyl group are the primary drivers of this selectivity, as different kinases present unique topologies in this solvent-exposed region. The lack of bulky substituents on the N-phenyl ring in this case may lead to broader activity than more decorated analogs, highlighting a key area for future optimization.

Caption: Key structure-activity relationships in 2-aminothiazole kinase inhibitors.

Conclusion and Future Directions

The rational design, efficient synthesis, and systematic evaluation of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine exemplify a robust strategy for the discovery of novel kinase inhibitors. The 2-aminothiazole scaffold serves as a high-affinity anchor, while targeted substitutions at the C4 and N2 positions provide the means to fine-tune potency and selectivity.

This molecule represents a highly promising lead structure. Future work would focus on iterative optimization, particularly exploring substitutions on the N-phenyl ring to further enhance selectivity against other kinases and improve physicochemical properties for better oral bioavailability and in vivo efficacy. This foundational work provides a clear path toward the development of a clinical candidate.

References

-

Bhogaraju, S., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5641. Available at: [Link]

-

Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311. Available at: [Link]

-

Aly, A. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14, 12345-12378. Available at: [Link]

-

Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. Available at: [Link]

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. Available at: [Link]

-

Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed, 53(11), 4367-4378. Available at: [Link]

-

Farmer, L. J., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(23), 6231-5. Available at: [Link]

-

Ghaemmaghami, S., et al. (2009). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Journal of Virology, 83(22), 11984-11992. Available at: [Link]

-

Payton, M., et al. (2015). Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. Journal of Medicinal Chemistry, 56(6), 2483-2500. Available at: [Link]

-

K-Ramer, T. & K-Ramer, B. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Khan, I., et al. (2014). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Journal of Chemistry. Available at: [Link]

-

Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Available at: [Link]

-

Wagare, D. S., et al. (2017). Highly Efficient Microwave-Assisted One-Pot Synthesis of 4-Aryl-2-Aminothiazoles in Aqueous Medium. Environmental Chemistry Letters, 15, 475–479. Available at: [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

-

Singh, R., et al. (2011). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4747-50. Available at: [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

Sources

- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

An Integrated Spectroscopic Guide to the Structural Elucidation of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

Abstract: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The precise and unambiguous structural characterization of novel derivatives is a cornerstone of the drug discovery and development process. This technical guide provides an in-depth, multi-technique spectroscopic workflow for the definitive structural elucidation of a representative molecule, 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine. Moving beyond a simple recitation of data, this document explains the causality behind the analytical choices, presents self-validating experimental protocols, and integrates data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This integrated approach serves as a robust template for researchers, chemists, and quality control professionals engaged in the characterization of complex small molecules.

Molecular Mass and Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first and most fundamental step in structural analysis is to confirm that the compound in hand has the correct molecular formula. While nominal mass spectrometry can provide the molecular weight, High-Resolution Mass Spectrometry (HRMS) is superior as it provides the exact mass to within a few parts per million (ppm).[3] This level of precision is crucial for calculating a unique elemental composition, effectively ruling out thousands of other potential isobaric structures and adding a high degree of confidence from the outset.[4]

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Accurately weigh approximately 1 mg of the analyte. Dissolve in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid.

-

Causality: The addition of formic acid promotes protonation of the analyte, making it amenable to positive-ion mode ESI and yielding the [M+H]⁺ ion.

-

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF system, calibrated according to the manufacturer's specifications immediately prior to the run.[5]

-

Analysis: Introduce the sample via direct infusion or flow injection at a rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Data Processing: Determine the exact mass of the most intense ion in the molecular ion cluster. Use the instrument's software to calculate the elemental composition based on this exact mass, setting a mass tolerance window of < 5 ppm.

Data Interpretation and Summary

The expected molecular formula is C₁₅H₁₁FN₂S. The HRMS analysis should yield a protonated molecular ion, [M+H]⁺. The measured exact mass should be compared against the theoretical exact mass to confirm the elemental composition.

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₁₅H₁₁FN₂S | C₁₅H₁₁FN₂S |

| Exact Mass (Monoisotopic) | 270.0627 Da | 270.0627 ± 0.0014 Da (at 5 ppm) |

| Observed Ion ([M+H]⁺) | 271.0705 Da | 271.0705 ± 0.0014 Da (at 5 ppm) |

Table 1: HRMS Data for 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine.

The successful correlation between the measured and theoretical exact mass provides the first piece of definitive, self-validating evidence for the compound's identity.

Functional Group Identification with Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: Once the molecular formula is confirmed, FT-IR spectroscopy offers a rapid and non-destructive method to verify the presence of key functional groups.[6] Each covalent bond vibrates at a characteristic frequency; by identifying absorptions in the IR spectrum, we can confirm the existence of N-H, C-F, aromatic C-H, and C=N bonds, which collectively define the core structure of the target molecule.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis to prevent cross-contamination.

Spectral Interpretation and Summary

The FT-IR spectrum provides a unique "fingerprint" for the molecule. The most diagnostic region for functional group identification is typically between 4000 and 1500 cm⁻¹.[8]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Authoritative Grounding |

| ~3350 - 3250 | Medium, Sharp | N-H Stretch | This peak is characteristic of a secondary amine. Its relatively sharp nature suggests limited hydrogen bonding in the solid state.[9] |

| ~3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | This absorption is indicative of sp² C-H bonds found in the phenyl and fluorophenyl rings.[7] |

| ~1630 - 1610 | Strong | C=N Stretch (Thiazole) | The endocyclic imine of the thiazole ring gives rise to a strong, characteristic absorption in this region.[10] |

| ~1600, ~1500 | Medium to Strong | Aromatic C=C Stretch | These bands are typical for the skeletal vibrations of the aromatic rings. |

| ~1230 - 1210 | Strong, Sharp | C-F Stretch | The carbon-fluorine bond produces a very strong and distinct absorption, providing clear evidence for the fluorine substituent.[11] |

| ~840 | Strong | C-H Out-of-Plane Bend | A strong band in this region is highly suggestive of 1,4-disubstitution (para) on a benzene ring, corresponding to the fluorophenyl moiety. |

Table 2: Key FT-IR Vibrational Frequencies for 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine.

Definitive Structural Mapping by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution.[12] It provides detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom. For this specific molecule, ¹H, ¹³C, and potentially ¹⁹F NMR are required to unambiguously assign the structure.

The Self-Validating NMR Workflow

The logical flow from sample preparation to final structural assignment is a self-validating process. Each step builds upon the last, with later 2D experiments confirming the hypotheses drawn from initial 1D spectra.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose an appropriate deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule.

-

Causality: DMSO-d₆ is a polar aprotic solvent capable of dissolving a wide range of organic compounds. Crucially, it slows down the rate of proton exchange for the N-H group, allowing its signal to be clearly observed, which is often not possible in CDCl₃.[13] The residual solvent peak (δ ~2.50 ppm) and water peak (δ ~3.33 ppm) serve as convenient internal references.[14][15]

-

-

Sample Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR and 15-25 mg for ¹³C NMR into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. Gently vortex or sonicate to ensure the sample is fully dissolved.

-

Filtration and Transfer: Draw the solution into a clean Pasteur pipette with a small, tightly packed plug of glass wool at the neck. Filter the solution directly into a high-quality NMR tube (e.g., Norell or Wilmad).[16]

-

Trustworthiness: This filtration step is critical. It removes any microscopic particulate matter that would otherwise disrupt the magnetic field homogeneity, leading to poor spectral resolution and broad lineshapes.

-

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

¹H NMR Analysis: The Proton Environment

The ¹H NMR spectrum provides the most immediate structural information, including the number of distinct proton environments, their electronic nature (chemical shift), and the number of neighboring protons (spin-spin coupling).[17]

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |

| H -N | ~9.6 | br s | 1H | The secondary amine proton is expected to be significantly downfield and broadened due to exchange and quadrupolar coupling with the adjacent nitrogen. Its observation is a key confirmation, often facilitated by DMSO-d₆. |

| H -a | ~7.8 - 7.9 | d | 2H | Protons ortho to the electron-withdrawing thiazole ring on the N-phenyl group. |

| H -b | ~7.3 - 7.4 | t | 2H | Protons meta to the thiazole ring on the N-phenyl group. |

| H -c | ~7.0 - 7.1 | t | 1H | Proton para to the thiazole ring on the N-phenyl group. |

| H -d | ~7.9 - 8.0 | dd (or t) | 2H | Protons ortho to the thiazole on the 4-fluorophenyl ring. Coupled to both H-e and the ¹⁹F atom. |

| H -e | ~7.2 - 7.3 | t | 2H | Protons meta to the thiazole on the 4-fluorophenyl ring. Coupled to H-d and the ¹⁹F atom, often appearing as a triplet due to similar ³JHH and ⁴JHF coupling constants. |

| H -5 | ~7.4 | s | 1H | The lone proton on the thiazole ring (C5-H) is expected to be a sharp singlet in a region characteristic of electron-rich heterocyclic systems.[18] |

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆).

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment.

| Carbon Label | Predicted δ (ppm) | Multiplicity (¹⁹F Coupling) | Assignment Rationale |

| C -2 | ~168 | s | The imine carbon of the 2-aminothiazole system is highly deshielded and appears far downfield. |

| C -4 | ~150 | s | The thiazole carbon bearing the fluorophenyl group. |

| C -5 | ~108 | s | The protonated carbon of the thiazole ring is significantly shielded relative to the other ring carbons. |

| C -f | ~162 | d, ¹JCF ≈ 245 Hz | The ipso-carbon of the fluorophenyl ring, directly bonded to fluorine. It appears as a doublet with a very large one-bond C-F coupling constant.[19] |

| C -g | ~129 | d, ²JCF ≈ 8 Hz | Carbons ortho to the fluorine atom exhibit a smaller two-bond coupling. |

| C -h | ~116 | d, ³JCF ≈ 21 Hz | Carbons meta to the fluorine atom. |

| C -i | ~131 | d, ⁴JCF ≈ 3 Hz | The C4-substituted carbon of the fluorophenyl ring. |

| C -j, k, l | ~120 - 142 | s | Carbons of the N-phenyl ring. |

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆).

Integrated Analysis: Assembling the Spectroscopic Puzzle

The process is as follows:

-

HRMS establishes the correct elemental formula, providing the fundamental building blocks (C, H, F, N, S).

-